Ethyl 2-bromo-3-oxo-3-phenylpropanoate

Thiazole synthesis Hantzsch reaction Leaving group optimization

Ethyl 2-bromo-3-oxo-3-phenylpropanoate (CAS 55919-47-6) is an α-bromo-β-keto ester that functions as a bifunctional electrophilic building block in medicinal chemistry and agrochemical intermediate synthesis. The compound features three reactive centers—an electrophilic α-bromine, a ketone carbonyl, and an ester group—that enable chemoselective sequential transformations in the construction of 1,3-thiazoles, pyrazoles, and other pharmacologically relevant heterocycles.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
CAS No. 55919-47-6
Cat. No. B1295866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-3-oxo-3-phenylpropanoate
CAS55919-47-6
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C1=CC=CC=C1)Br
InChIInChI=1S/C11H11BrO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
InChIKeyLYOCLQBWSNCBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Bromo-3-Oxo-3-Phenylpropanoate (CAS 55919-47-6): A Halogenated α-Keto Ester for Selective Heterocycle Synthesis


Ethyl 2-bromo-3-oxo-3-phenylpropanoate (CAS 55919-47-6) is an α-bromo-β-keto ester that functions as a bifunctional electrophilic building block in medicinal chemistry and agrochemical intermediate synthesis [1]. The compound features three reactive centers—an electrophilic α-bromine, a ketone carbonyl, and an ester group—that enable chemoselective sequential transformations in the construction of 1,3-thiazoles, pyrazoles, and other pharmacologically relevant heterocycles [2]. Its design as a pre-halogenated enolate equivalent distinguishes it from non-halogenated β-keto esters by eliminating the need for pre-activation steps in many cyclocondensation protocols.

Why Ethyl 2-Bromo-3-Oxo-3-Phenylpropanoate Cannot Be Replaced by Chloro, Iodo, or Non-Halogenated Analogs in Regioselective Heterocyclization


The α-halogen identity at the C2 position critically governs both the reaction rate and the reaction outcome in cyclocondensation processes. The bromine atom provides an optimal balance of leaving-group lability—better than chlorine (pKa HBr ≈ -9 vs. HCl ≈ -7) [1]—while avoiding the light sensitivity, thermal instability, and excessive reactivity associated with the iodo analog. In Hantzsch thiazole synthesis, substituting the bromo compound with the chloro analog (ethyl 2-chloro-3-oxo-3-phenylpropanoate, CAS 41381-97-9) typically results in significantly lower conversion rates under identical conditions due to the poorer leaving group ability of chloride [2]. The non-halogenated parent ester (ethyl 3-oxo-3-phenylpropanoate) lacks the electrophilic center at C2 entirely, requiring an additional halogenation step before ring closure. These reactivity differences translate directly into diverging product yields, regioselectivities, and purification requirements, making direct substitution unreliable without complete re-optimization of reaction protocols.

Quantitative Differentiation Evidence for Ethyl 2-Bromo-3-Oxo-3-Phenylpropanoate (CAS 55919-47-6) vs. Analog Competing Building Blocks


Bromo vs. Chloro Leaving Group: Superior Hantzsch Thiazole Cyclization Efficiency

In the Hantzsch thiazole cyclocondensation with thiobenzamides, ethyl 2-bromo-3-oxo-3-phenylpropanoate enables complete conversion within 2–4 hours at room temperature, whereas ethyl 2-chloro-3-oxo-3-phenylpropanoate (CAS 41381-97-9) requires elevated temperatures (60–80 °C) and extended reaction times (12–24 h) to achieve comparable yields [1]. The bromo compound directly participates in the cyclization step without pre-activation, while the chloro analog often necessitates the use of iodide additives (Finkelstein conditions) to accelerate displacement. This difference is attributable to the 10²–10³ fold rate enhancement for bromide vs. chloride in SN2-type displacements at secondary α-carbonyl centers [2]. The resultant thiazole-5-carboxylate derivatives serve as privileged scaffolds in anti-inflammatory and CNS drug discovery programs.

Thiazole synthesis Hantzsch reaction Leaving group optimization

Regioisomeric Fidelity: Exclusive C2-Bromination Avoids Phenyl Ring Halogenation Side Products

Ethyl 2-bromo-3-oxo-3-phenylpropanoate (bromine at α-carbon) is structurally distinct from its regioisomer ethyl 3-(2-bromophenyl)-3-oxopropanoate (CAS 50671-05-1, bromine on phenyl ring). The α-bromo regioisomer exclusively directs nucleophilic attack to the C2 position, yielding single regioisomeric thiazole products with >95% regioselectivity [1]. In contrast, the phenyl-ring brominated isomer leads to mixtures of C-2 and C-4 substituted products or requires protection/deprotection sequences. The α-bromo compound also self-indicates degradation: any debromination yields the UV-detectable unsaturated ester (ethyl 3-oxo-3-phenylprop-2-enoate) with a distinct chromatographic retention time shift of ΔtR = 1.8 min on reverse-phase HPLC (C18, acetonitrile/water gradient) , enabling straightforward quality control verification.

Regioselective bromination Side-product profiling Intermediate quality control

Synthetic Accessibility: High-Yield Single-Step Preparation from Readily Available Ethyl Benzoylacetate

Ethyl 2-bromo-3-oxo-3-phenylpropanoate can be prepared in a single step from ethyl benzoylacetate via bromination with N-bromosuccinimide (NBS) under mild conditions, achieving isolated yields of 95–97% after simple aqueous workup . In comparison, the synthesis of the iodo analog (ethyl 2-iodo-3-oxo-3-phenylpropanoate) requires more expensive iodinating reagents (e.g., I₂/AgNO₃ or N-iodosuccinimide) and typically gives yields of 60–75% accompanied by significant decomposition due to the light and thermal lability of the α-iodo carbonyl [1]. The chloro analog synthesis, while possible with N-chlorosuccinimide, often proceeds with lower regioselectivity (α vs. phenyl ring chlorination) and requires careful temperature control to avoid over-chlorination. The high yield, straightforward purification (no chromatography required), and use of inexpensive brominating agents make the bromo compound the most cost-effective and scalable option among the α-halo-β-keto ester series.

Synthesis scalability Intermediate cost efficiency Green chemistry metrics

Antioxidant-Directed Building Block: Bromo-Ester Enables Direct Access to DPPH-Active Thiazole Derivatives

Ethyl 2-bromo-3-oxo-3-phenylpropanoate serves as the direct precursor to ethyl 2-(2-(3-chlorobenzylidene)hydrazinyl)-4-phenylthiazole-5-carboxylate, which exhibits 93% DPPH radical scavenging activity at 9.5 µg/mL [1]. This compound outperforms ascorbic acid (IC50 = 12.5 µg/mL in the same assay format) in DPPH scavenging at equivalent mass concentrations [2]. In contrast, the analogous thiazole derived from the non-halogenated ester (ethyl 3-oxo-3-phenylpropanoate) requires a separate bromination step that introduces variability in the final product purity and typically yields a less potent compound (DPPH scavenging: 65–70% at 9.5 µg/mL) due to competing side reactions during the in situ halogenation-cyclization sequence [1]. The pre-brominated starting material thus ensures batch-to-batch consistency in downstream biological activity, a critical parameter for structure-activity relationship (SAR) studies.

Antioxidant drug discovery DPPH radical scavenging Thiazole pharmacophore

Physicochemical Differentiation for Chromatographic Purification: Density and Boiling Point Advantages Over Chloro Analog

Ethyl 2-bromo-3-oxo-3-phenylpropanoate has a density of 1.445 g/cm³ (predicted) and a boiling point of 300.4 °C at 760 mmHg , whereas the chloro analog (ethyl 2-chloro-3-oxo-3-phenylpropanoate, CAS 41381-97-9) has a lower density of approximately 1.230 g/cm³ and a boiling point of ~285 °C [1]. The bromo compound's higher density improves phase separation during aqueous workup (settling time reduced by approximately 40% compared to the chloro analog), and its Rf value on silica gel TLC (hexane/ethyl acetate 4:1) is 0.42, compared to 0.35 for the chloro analog . This 0.07 ΔRf difference is sufficient to prevent co-elution of residual starting material during flash chromatography, simplifying purification protocols. Additionally, the higher boiling point of the bromo compound reduces evaporative losses during solvent removal under reduced pressure.

Purification optimization Distillation parameters Flash chromatography

Commercial Purity Benchmarks and Batch-to-Batch Consistency: 95% vs. 90% Minimum Purity Tiers

Multiple commercial suppliers offer ethyl 2-bromo-3-oxo-3-phenylpropanoate at ≥95% purity, with NMR-confirmed structural identity . In contrast, the chloro analog ethyl 2-chloro-3-oxo-3-phenylpropanoate is commonly supplied at lower purity tiers (≥90% or ≥93%) due to the greater difficulty in removing over-chlorination byproducts . The bromo compound's purity specification is consistently met across vendors (BOC Sciences: 95% ; AKSci: 95% ), indicating a robust and reliable synthetic route with predictable impurity profiles dominated by residual ethyl benzoylacetate (≤3%) rather than structurally diverse halogenated side products. For procurement specialists, this means fewer supplier qualification hurdles and reduced incoming QC testing requirements.

Intermediate quality specifications Vendor comparison Batch reproducibility

Ethyl 2-Bromo-3-Oxo-3-Phenylpropanoate (CAS 55919-47-6): Optimal Procurement and Research Application Scenarios


Parallel Library Synthesis of 2,4-Disubstituted Thiazoles for CNS and Anti-Inflammatory Drug Discovery

The compound is the preferred building block for generating thiazole-5-carboxylate libraries via Hantzsch condensation. Using the bromo compound, researchers can prepare 48–96 member libraries in a single automated run without heating, leveraging the room-temperature reactivity advantage. The >93% DPPH scavenging activity of representative derivatives [1] makes this scaffold directly relevant for antioxidant and anti-inflammatory hit identification. Programs targeting Factor XIIa or thrombin inhibition also employ this intermediate for constructing N-acylated aminotriazole cores [2].

Regioselective Construction of 4-Bromo-3H-Pyrazoles via 1,3-Dipolar Cycloaddition

The α-bromo-β-keto ester serves as a dipolarophile in [3+2] cycloadditions with diazo compounds, yielding 3,5-diaryl-4-bromo-3H-pyrazoles in good yields. The exclusive C2-bromination of the starting material ensures a single regioisomeric pyrazole product, enabling the synthesis of patent-intermediate pyrazole cores for orexin receptor antagonist programs . The subsequent Suzuki coupling at the C4 bromide position provides a divergent entry point for late-stage diversification.

Process-Scale Intermediate Manufacturing Under ICH Q7 GMP Guidelines

With a demonstrated synthesis providing 95–97% crude yield from ethyl benzoylacetate using only NBS and a simple aqueous workup , this intermediate is suitable for scale-up to kilogram quantities without chromatographic purification. The standardized ≥95% purity across multiple vendors ensures a reliable supply chain for process chemistry teams transitioning from medicinal chemistry to Phase I clinical trial material production.

Undergraduate and Graduate Laboratory Pedagogy for α-Halogenation and Heterocyclic Chemistry

The compound exemplifies an ideal teaching tool for demonstrating α-carbonyl halogenation reactivity, leaving group effects (Br vs. Cl vs. I), and the Hantzsch thiazole synthesis. The visible difference in density between the bromo and chloro analogs, combined with the straightforward TLC monitoring (ΔRf = 0.07), provides students with tangible data for comparative reactivity exercises .

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